![molecular formula C15H19N3O2 B5809942 1-methyl-3-[2-oxo-2-(1-piperidinyl)ethyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5809942.png)
1-methyl-3-[2-oxo-2-(1-piperidinyl)ethyl]-1,3-dihydro-2H-benzimidazol-2-one
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Overview
Description
This compound belongs to the class of organic compounds known as N-acylpiperidines . These are compounds containing an N-acyethanolamine moiety, which is characterized by an acyl group linked to the nitrogen atom of a piperidine .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the 1-methyl-3-{4-[(4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl)benzyl]}-2-phenylindole compound has been successfully synthesized via a multistep pathway starting from 2-phenylindole .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques. For example, the structure characterization of the aforementioned indole derivative was done by FTIR, 1H-NMR, 13C-NMR, and HRMS spectral analysis .Chemical Reactions Analysis
Piperidines, which are part of the structure of the compound, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, the molecular weight of a similar compound, ethyl (2Z)- [3-methyl-4-oxo-5- (1-piperidinyl)-1,3-thiazolidin-2, is reported to be 284.38 .Scientific Research Applications
Drug Design and Pharmacology
Benzimidazole derivatives, such as the compound , are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry, particularly in drug design . Piperidine derivatives are also important synthetic fragments for designing drugs .
Anticancer Research
The compound has shown high cytotoxic potential against leukemia cell lines (K562, HL60, U937, U266, and Jurkat cell lines) . This suggests that it could be used in anticancer research, particularly in the development of new treatments for leukemia.
Organic Chemistry
In the field of organic chemistry, benzimidazole and piperidine derivatives are used in various intra- and intermolecular reactions . These reactions lead to the formation of various other derivatives, which can be used in further research and applications .
Biological Evaluation
The compound could be used in the biological evaluation of potential drugs containing a piperidine moiety . This is particularly relevant in the discovery of new drugs and the improvement of existing ones .
Synthesis of Alkaloids
Piperidine derivatives are present in alkaloids . Therefore, the compound could be used in the synthesis of these naturally occurring chemical compounds, which have a variety of effects on living organisms and are used in medicine, drug design, and pharmacology .
Development of Inhibitors
The compound could potentially be used in the development of inhibitors for various enzymes and proteins. This is based on the fact that benzimidazole derivatives have been used in the design of inhibitors for a variety of biological targets .
Future Directions
The future directions in the research of such compounds could involve further exploration of their synthesis, characterization, and potential pharmacological applications. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are key synthetic fragments for designing drugs .
Mode of Action
It’s worth noting that piperidine derivatives have been reported to serve as key intermediates for the assembly and preparation of several heterocycles, such as antiviral, antiparasitic, or antitumor agents .
Biochemical Pathways
It’s known that piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . Therefore, they likely interact with multiple biochemical pathways.
Pharmacokinetics
It’s known that the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that the compound likely has favorable pharmacokinetic properties.
Result of Action
The compound has shown high cytotoxic potential against five leukemia cell lines (K562, HL60, U937, U266, and Jurkat cell lines) . This suggests that the compound may have potential as an anticancer agent.
Action Environment
It’s known that the synthesis of piperidine derivatives, which this compound is a part of, has long been widespread . This suggests that the compound is likely stable under a variety of conditions.
properties
IUPAC Name |
1-methyl-3-(2-oxo-2-piperidin-1-ylethyl)benzimidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-16-12-7-3-4-8-13(12)18(15(16)20)11-14(19)17-9-5-2-6-10-17/h3-4,7-8H,2,5-6,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGLPOTYGJUQXDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(C1=O)CC(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-3-[2-oxo-2-(piperidin-1-yl)ethyl]-1,3-dihydro-2H-benzimidazol-2-one |
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